molecular formula C22H27N3O5S B2708118 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1020982-30-2

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2708118
CAS No.: 1020982-30-2
M. Wt: 445.53
InChI Key: FBQAQEYBMODYPW-UHFFFAOYSA-N
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Description

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a piperazine core, a heterocycle renowned for its prevalence and versatility in pharmaceuticals . Piperazine derivatives are frequently investigated for a wide spectrum of biological activities, establishing this scaffold as a privileged structure in drug discovery . The molecular architecture of this compound suggests potential for interaction with various biological targets. The piperazine ring can contribute to favorable pharmacodynamic and pharmacokinetic properties, while the benzo[d][1,3]dioxole (piperonyl) group is a common motif in bioactive molecules. This specific combination of structural features makes it a valuable candidate for researchers studying structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors or receptor ligands. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the primary scientific literature for the most current findings on compounds of this class.

Properties

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-4-2-5-19(14-17)24-9-11-25(12-10-24)31(27,28)13-3-8-23-22(26)18-6-7-20-21(15-18)30-16-29-20/h2,4-7,14-15H,3,8-13,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQAQEYBMODYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol with formaldehyde. The piperazine ring is then introduced via a nucleophilic substitution reaction, where m-tolylpiperazine is reacted with an appropriate sulfonyl chloride derivative. The final step involves coupling the sulfonyl propyl chain to the benzo[d][1,3]dioxole core using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of high-throughput screening methods to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and the reduction of hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinone derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The piperazine ring and benzo[d][1,3]dioxole moiety allow it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific biological context, but it is believed to affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Differences

Norbo-25 and Norbo-26

Structural Features :

  • Core : Bicyclo[2.2.1]hept-5-ene-2-carboxamide instead of benzo[d][1,3]dioxole-5-carboxamide.
  • Substituents : A benzodioxole-methyl group on piperazine, lacking the sulfonylpropyl and m-tolyl groups.

Pharmacological Insights :

  • Norbo-25/26 were evaluated as serotoninergic ligands via docking studies, showing moderate affinity for serotonin receptors. The absence of the m-tolyl group could diminish selectivity for specific serotonin receptor subtypes .
Compound 74

Structural Features :

  • Core : Benzo[d][1,3]dioxole-5-carboxamide linked to a cyclopropane ring.
  • Substituents : Includes a thiazol-5-yl group, 4-methoxyphenyl, and pyrrolidin-1-ylbenzoyl moieties.

Pharmacological Insights :

  • The thiazol and methoxyphenyl groups suggest divergent targets, possibly enzymes or kinases, rather than serotonin receptors. The cyclopropane ring introduces rigidity, which may improve metabolic stability but reduce solubility compared to the target compound’s sulfonylpropyl linker .
N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

Structural Features :

  • Core : Benzo[d][1,3]dioxole-5-carboxamide.
  • Substituents : A linear heptan-4-yl chain instead of the piperazine-sulfonylpropyl group.

Pharmacological Insights :

  • The absence of the polar piperazine-sulfonyl group likely limits CNS activity. This compound is cataloged for industrial applications (e.g., fragrances) due to its lipophilic heptyl chain, which enhances solubility in non-polar matrices .

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Target Key Findings
Target Compound Benzo[d][1,3]dioxole-5-carboxamide 4-(m-tolyl)piperazine, sulfonylpropyl Serotonin receptors (hyp.) Hypothesized high CNS penetration
Norbo-25/26 Bicycloheptene-carboxamide Benzodioxole-methyl, piperazine Serotonin receptors Moderate affinity, reduced flexibility
Compound 74 Benzo[d][1,3]dioxole-5-carboxamide Cyclopropane, thiazol, methoxyphenyl Enzymatic targets (hyp.) Enhanced rigidity, metabolic stability
N-(heptan-4-yl) analog Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Industrial applications High solubility, non-pharmaceutical use

Key Contrasts and Implications

  • Piperazine vs. Non-Piperazine Analogs: The target compound’s piperazine-sulfonyl group likely enhances serotonin receptor binding compared to Norbo-25/26 and the heptyl analog.
  • Rigidity vs. Flexibility : Compound 74’s cyclopropane may improve stability but limit bioavailability relative to the target compound’s flexible sulfonylpropyl chain.
  • Applications: Industrial use of the heptyl analog contrasts with the CNS-focused design of the target compound and Norbo derivatives.

Biological Activity

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzodioxole moiety : Associated with various biological activities including anticancer and antioxidant properties.
  • Piperazine ring : Known for its pharmacological versatility, often contributing to the modulation of neurotransmitter systems.
  • Sulfonamide group : Enhances solubility and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including the compound . A key study evaluated various benzodioxole derivatives against different cancer cell lines, revealing significant cytotoxic effects.

Table 1: Cytotoxic Activity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
2aHep3B2.5Stronger
2bHep3B8.0Weaker
ControlDoxorubicin1.5-

The compound 2a exhibited a potent inhibitory effect on the Hep3B liver cancer cell line, with an IC50 value significantly lower than that of Doxorubicin, a standard chemotherapy drug. This indicates a promising anticancer activity that warrants further exploration.

The mechanism underlying the anticancer activity involves cell cycle arrest at the G2-M phase. Flow cytometry analyses demonstrated that treatment with compound 2a resulted in a marked decrease in the fraction of cells in the G1 phase and an increase in G2-M phase cells, suggesting an effective disruption of normal cell cycle progression.

Figure 1: Cell Cycle Analysis Post-Treatment with Compound 2a

Cell Cycle Analysis

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, this compound has shown potential anti-inflammatory and antioxidant activities. Studies utilizing in vitro assays (such as the DPPH radical scavenging assay) have indicated that compounds containing benzodioxole moieties can effectively neutralize free radicals.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)
2a85
Trolox90

The antioxidant activity of compound 2a was comparable to Trolox, a well-known antioxidant standard, indicating its potential utility in mitigating oxidative stress-related disorders.

Case Studies

A notable case study involved the synthesis and evaluation of various benzodioxole derivatives, including this compound). The study reported that these compounds exhibited not only potent anticancer effects but also significant anti-inflammatory properties in preclinical models.

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